CYH33 methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CYH33 methanesulfonate is an orally bioactive, selective phosphoinositide 3-kinase alpha (PI3Kα) inhibitor. It has shown potent activity against various types of cancer cells, including breast cancer and non-small cell lung cancer cells . The compound inhibits the phosphorylation of Akt and ERK, leading to significant G1 phase arrest in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYH33 methanesulfonate involves multiple steps, including the preparation of the core structure and subsequent functionalization to achieve the desired selectivity and potency. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. it is known that the compound is produced under stringent conditions to ensure high purity and consistency, typically exceeding 98% purity .
Chemical Reactions Analysis
Types of Reactions
CYH33 methanesulfonate primarily undergoes phosphorylation inhibition reactions. It inhibits the phosphorylation of Akt and ERK, which are crucial signaling molecules in cancer cell proliferation .
Common Reagents and Conditions
The compound is used in various in vitro and in vivo studies under controlled conditions. Common reagents include cell culture media, specific inhibitors, and antibodies for detecting phosphorylation levels .
Major Products Formed
The major products formed from the reactions involving this compound are the dephosphorylated forms of Akt and ERK, leading to cell cycle arrest and inhibition of cancer cell growth .
Scientific Research Applications
CYH33 methanesulfonate has a wide range of scientific research applications:
Cancer Research: It is used extensively in preclinical studies to investigate its efficacy against various cancer types, including breast cancer and esophageal squamous cell carcinoma
Drug Resistance Studies: Research has focused on understanding the mechanisms of acquired resistance to this compound and identifying combinatorial regimens to overcome this resistance.
Mechanism of Action
CYH33 methanesulfonate exerts its effects by selectively inhibiting PI3Kα. This inhibition leads to the suppression of the PI3K/Akt signaling pathway, which is crucial for cell growth and survival . The compound induces G1 phase arrest in cancer cells, thereby inhibiting their proliferation . Additionally, it modulates the tumor microenvironment by enhancing the activity of immune cells .
Comparison with Similar Compounds
Similar Compounds
Alpelisib: Another PI3Kα-selective inhibitor used in cancer therapy.
Buparlisib: A pan-PI3K inhibitor that targets multiple isoforms of PI3K.
Uniqueness
CYH33 methanesulfonate is unique due to its high selectivity for PI3Kα and its potent activity against solid tumors . Unlike other inhibitors, it has shown superior efficacy in preclinical models and has the potential to overcome resistance mechanisms that limit the effectiveness of other PI3K inhibitors .
Biological Activity
CYH33 methanesulfonate, a novel phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitor, has garnered attention due to its potential therapeutic applications in oncology. Its unique structure and mechanism of action suggest significant implications for cancer treatment, particularly in modulating the tumor microenvironment (TME) and enhancing immune responses against tumors. This article reviews the biological activity of CYH33, focusing on its antitumor effects, mechanisms of action, and clinical implications.
CYH33 selectively inhibits PI3Kα, a key player in the signaling pathways that regulate cell growth, proliferation, and survival. The inhibition of PI3Kα leads to:
- Enhanced T Cell Activation : CYH33 promotes the infiltration and activation of CD8+ T cells while reducing M2-like macrophage populations within the TME. This shift enhances antitumor immunity and contributes to tumor regression .
- Fatty Acid Metabolism Modulation : The compound increases fatty acid metabolism in the TME, which is crucial for sustaining T cell activity. This metabolic reprogramming supports the survival and function of effector T cells during immune responses .
- Synergistic Effects with Other Therapies : When combined with fatty acid synthase (FASN) inhibitors like C75, CYH33 exhibits synergistic effects that lead to more pronounced tumor growth inhibition .
Efficacy in Tumor Models
Several studies have demonstrated the efficacy of CYH33 in various murine tumor models:
- Murine Breast Cancer Models : In immune-competent mice, CYH33 significantly inhibited tumor growth and improved overall survival compared to controls. The treatment resulted in increased memory T cell populations and reduced regulatory T cells, indicating a robust immune response .
Phase I Studies
CYH33 has undergone several clinical trials to assess its safety and efficacy:
- First-in-Human Phase Ia Study : This study evaluated the maximum tolerated dose (MTD) of CYH33 in patients with solid tumors. The MTD was established at 40 mg daily, with an objective response rate (ORR) of 11.9% among evaluable patients .
Adverse Events | Grade 1-2 (%) | Grade 3-4 (%) |
---|---|---|
Hyperglycemia | 90.2 | 58.8 |
Nausea | 37.3 | 10.0 |
Fatigue | 17.6 | 7.8 |
Ongoing Trials
Current trials are exploring the combination of CYH33 with other therapies for enhanced efficacy:
- Combination with Fulvestrant : A phase Ib study is evaluating CYH33 in combination with endocrine therapy for advanced breast cancer patients with PIK3CA mutations .
Resistance Mechanisms
Despite its efficacy, resistance to CYH33 has been observed in certain cancer types:
Properties
CAS No. |
1494684-33-1 |
---|---|
Molecular Formula |
C25H33F3N8O8S2 |
Molecular Weight |
694.7 g/mol |
IUPAC Name |
methanesulfonic acid;methyl N-[5-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrrolo[2,1-f][1,2,4]triazin-2-yl]-4-(trifluoromethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C24H29F3N8O5S.CH4O3S/c1-39-23(36)29-20-12-18(24(25,26)27)17(13-28-20)21-30-22(33-7-9-40-10-8-33)19-11-16(15-35(19)31-21)14-32-3-5-34(6-4-32)41(2,37)38;1-5(2,3)4/h11-13,15H,3-10,14H2,1-2H3,(H,28,29,36);1H3,(H,2,3,4) |
InChI Key |
CYWUJTNXNJVGLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC=C(C(=C1)C(F)(F)F)C2=NN3C=C(C=C3C(=N2)N4CCOCC4)CN5CCN(CC5)S(=O)(=O)C.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.